Linker Length Distinction: Butanamide vs. Acetamide in Pyridazinylthioamide HIV‑1 NNRTIs
Within the pyridazinylthioamide class, the linker separating the thioether from the terminal amide is a critical determinant of anti‑HIV‑1 potency. The lead compound 8k from the Song et al. series, which bears a butanamide linker (analogous to the target compound), exhibited an EC50 of 0.046 µM against HIV‑1 IIIB in MT‑4 cells, a CC50 of 99.9 µM, and a selectivity index (SI) of 2149 [1]. In contrast, the closest acetamide‑linked analogue 8a showed an EC50 of 0.23 µM (SI ≈ 434), representing a 5‑fold reduction in potency and a 5‑fold lower selectivity index [1]. While the target compound’s own EC50 has not been published in a peer‑reviewed study, its butanamide linker places it structurally within the higher‑potency sub‑series, suggesting that linker‑length optimization is a tangible, quantifiable differentiation axis.
| Evidence Dimension | Anti‑HIV‑1 potency (EC50) and selectivity index (SI) as a function of linker length |
|---|---|
| Target Compound Data | Not yet directly reported; structurally aligns with butanamide sub‑series (e.g., compound 8k: EC50 = 0.046 µM, SI = 2149) |
| Comparator Or Baseline | Acetamide analogue 8a: EC50 = 0.23 µM, SI ≈ 434 (Song et al., 2013) |
| Quantified Difference | ~5‑fold improvement in EC50 and ~5‑fold improvement in SI when extending linker from acetamide to butanamide |
| Conditions | HIV‑1 strain IIIB, MT‑4 cell line, MTT assay |
Why This Matters
For anti‑HIV drug discovery programs, a 5‑fold gain in potency and a simultaneous 5‑fold gain in therapeutic index can differentiate a viable lead from a sub‑optimal candidate, directly guiding procurement toward the butanamide‑linked scaffold.
- [1] Song Y, Zhan P, Kang D, Li X, Tian Y, Li Z, Chen X, Chen W, Pannecouque C, De Clercq E, Liu X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810–816. (See compounds 8a and 8k in Table 1.) View Source
